![molecular formula C26H30N2O2S B14426664 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea CAS No. 79797-45-8](/img/structure/B14426664.png)
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is an organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a thiourea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butane with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-bis(4-methoxyphenyl)-1-butanamine hydrochloride
- 1,2-bis(4-methoxyphenyl)-1,2-ethanediol
- 1,2-bis(4-methoxyphenyl)-4-phenyl-1,4-butanedione
Uniqueness
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a thiourea core distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
79797-45-8 |
|---|---|
Formule moléculaire |
C26H30N2O2S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1-[1,2-bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C26H30N2O2S/c1-5-24(19-8-14-22(29-3)15-9-19)25(20-10-16-23(30-4)17-11-20)28-26(31)27-21-12-6-18(2)7-13-21/h6-17,24-25H,5H2,1-4H3,(H2,27,28,31) |
Clé InChI |
GUKROPZIWQCCOX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


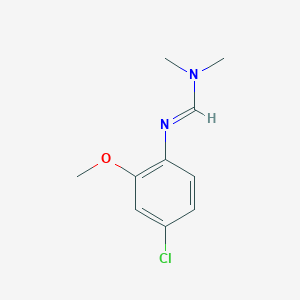
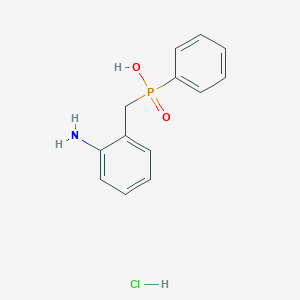
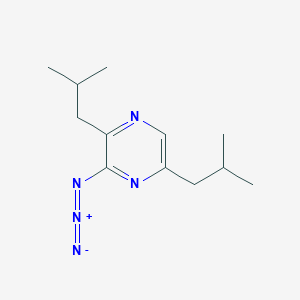
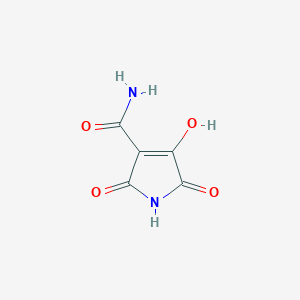
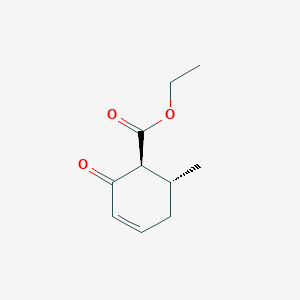
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
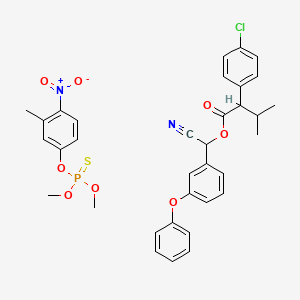
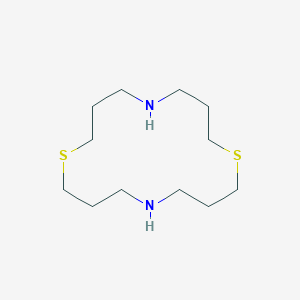
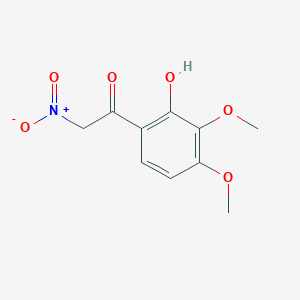


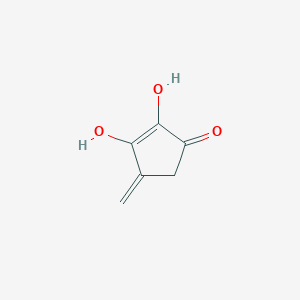
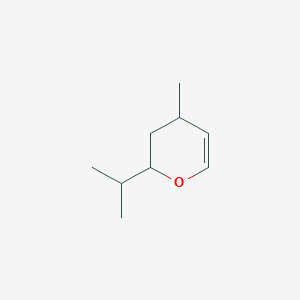
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
